4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline
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Overview
Description
4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline is an organic compound that features a unique structure with selenium atoms attached to a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline typically involves multi-step reactions. One common method includes the reaction of 4-methylaniline with 3-(phenylselanyl)prop-2-en-1-yl bromide under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline undergoes various types of chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides.
Reduction: The compound can be reduced to form selenides.
Substitution: The phenylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include selenoxides, selenides, and various substituted derivatives of the original compound.
Scientific Research Applications
4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline has several scientific research applications:
Industry: It can be used in the development of new materials with unique properties due to the presence of selenium atoms.
Mechanism of Action
The mechanism of action of 4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline involves its interaction with molecular targets through the selenium atoms. These interactions can lead to the formation of reactive oxygen species (ROS) and other intermediates that exert biological effects. The pathways involved include redox reactions and the modulation of enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide
- 4-Methyl-N-phenyl-N-[3-(phenylselanyl)prop-2-ynyl]benzenesulfonamide
Uniqueness
4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline is unique due to its specific structure that includes selenium atoms attached to a prop-2-en-1-yl group. This structural feature imparts distinct chemical and biological properties that are not observed in similar compounds .
Properties
CAS No. |
849060-16-8 |
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Molecular Formula |
C25H25NSe2 |
Molecular Weight |
497.4 g/mol |
IUPAC Name |
4-methyl-N,N-bis(3-phenylselanylprop-2-enyl)aniline |
InChI |
InChI=1S/C25H25NSe2/c1-22-14-16-23(17-15-22)26(18-8-20-27-24-10-4-2-5-11-24)19-9-21-28-25-12-6-3-7-13-25/h2-17,20-21H,18-19H2,1H3 |
InChI Key |
KKIHBMWOFVQTOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC=C[Se]C2=CC=CC=C2)CC=C[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
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